molecular formula C9H13ClN4 B15301485 methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride

methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride

Cat. No.: B15301485
M. Wt: 212.68 g/mol
InChI Key: CDZRYEXVRHWGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique structural features, which include a benzotriazole ring substituted with a methyl group and an amine group. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride typically involves the reaction of 2-methyl-2H-1,2,3-benzotriazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through a Mannich-type reaction, resulting in the formation of the desired product. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol at temperatures ranging from 50°C to 80°C.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted benzotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 60°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, room temperature to 40°C.

    Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, room temperature to 80°C.

Major Products Formed

    Oxidation: Oxidized benzotriazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized as a stabilizer in polymers and coatings to enhance their resistance to ultraviolet radiation and oxidation.

Mechanism of Action

The mechanism of action of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. In the case of receptor interactions, the compound can act as an antagonist, preventing the binding of natural ligands and thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2H-1,2,3-benzotriazol-4-amine
  • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Uniqueness

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

N-methyl-1-(2-methylbenzotriazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H12N4.ClH/c1-10-6-7-4-3-5-8-9(7)12-13(2)11-8;/h3-5,10H,6H2,1-2H3;1H

InChI Key

CDZRYEXVRHWGEM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC2=NN(N=C21)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.